Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride
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Overview
Description
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring fused to a pyrrolo[2,3-b]pyridine moiety, forming a spiro linkage. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the spiro linkage and conversion to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up the production while maintaining consistency in quality. The use of advanced purification methods, including recrystallization and chromatography, ensures the removal of impurities and the attainment of the desired dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (ethanol, dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
- Spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one hydrochloride
Uniqueness
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10;;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLSGEPXXJKLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC2=O)N=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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